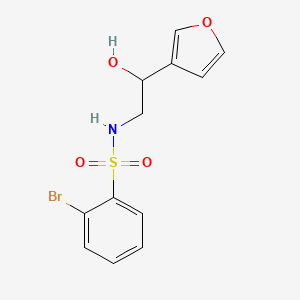

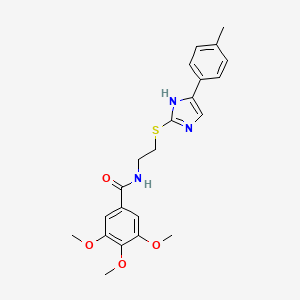

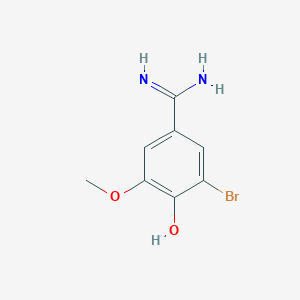

![molecular formula C21H16ClN3O2S B3012029 N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 923194-97-2](/img/structure/B3012029.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is a chemically synthesized molecule that appears to be related to a class of acetamide derivatives. These derivatives are characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. The specific structure of the compound suggests that it may have potential biological activity, possibly in the realm of anticancer properties, as indicated by related compounds in the provided data.

Synthesis Analysis

The synthesis of related acetamide derivatives involves linear synthetic routes that yield various substituted molecules. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives has been reported, which includes the use of LCMS, IR, 1H and 13C spectroscopies, and elemental analysis for characterization . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic methods and analytical techniques would be employed to synthesize and confirm the structure of this compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, in one of the related compounds, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, which could influence its interaction with biological targets . The molecular geometry, including bond angles and torsional angles, can be determined using X-ray diffraction and 2D NMR techniques, as has been done for other substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to the formation of various functionalized molecules. Starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, a series of functionalized 3-(substituted amino)thieno[2,3-b]pyridines have been prepared, indicating that these acetamides can undergo further chemical transformations . These reactions may include the introduction of azidoacetamide and monothiooxamide fragments, which could also be relevant for the compound , potentially altering its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Intermolecular interactions, such as C—H⋯O hydrogen bonds, can lead to the formation of specific crystal packing arrangements, as seen in related compounds where molecules are linked via these interactions, forming chains in the crystal lattice . These properties are essential for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.

Applications De Recherche Scientifique

Drug Development and Biological Activities

Research into compounds with similar structures, such as phenothiazines, pyrimidines, and thiazoles, highlights their significance in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. Their mechanisms involve interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011). Such insights suggest that N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide could also be explored for similar therapeutic applications.

Environmental Science

The study of environmental fate processes and biochemical transformations of chiral emerging organic pollutants, including nitrogenous disinfection by-products in water, underscores the importance of understanding how similar compounds behave in aquatic environments. These studies focus on the occurrence, toxicity, and degradation pathways of pollutants, offering a foundation for applying this compound in environmental monitoring and pollution remediation efforts (Wong, 2006).

Organic Chemistry and Optoelectronic Materials

Research into functionalized quinazolines and pyrimidines for optoelectronic materials illustrates the potential of heterocyclic compounds in the development of electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of similar structures into π-extended conjugated systems is of great value for creating novel optoelectronic materials, suggesting that this compound could be explored for similar applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mécanisme D'action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins .

Mode of Action

The compound’s interaction with its targets results in the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2, have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .

Pharmacokinetics

It is known that the compound has been synthesized in satisfactory yield and pharmacologically evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Result of Action

The anti-inflammatory effects of non-selective NSAIDs are seen to be mediated via inhibition of COX-2 . Deleterious effects in the GI tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c22-16-6-7-18-19(12-16)28-21(24-18)25(13-15-8-10-23-11-9-15)20(26)14-27-17-4-2-1-3-5-17/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCDEBSNFKGPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

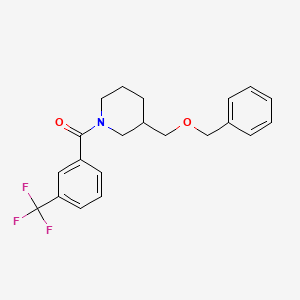

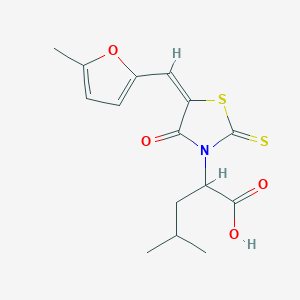

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

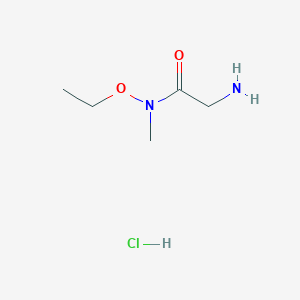

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)

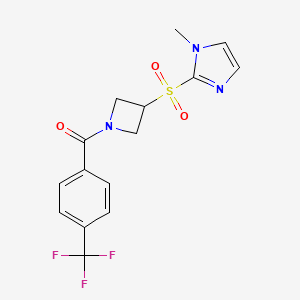

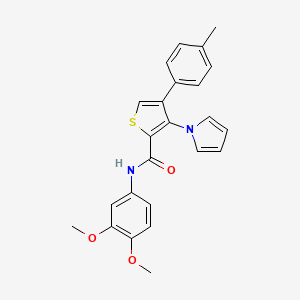

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)